molecular formula C14H14OS B3053539 Phenol, 4-[[(phenylmethyl)thio]methyl]- CAS No. 54373-22-7

Phenol, 4-[[(phenylmethyl)thio]methyl]-

Cat. No.: B3053539
CAS No.: 54373-22-7
M. Wt: 230.33 g/mol
InChI Key: IOSONAGXTXMCDY-UHFFFAOYSA-N
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Description

Phenol, 4-[[(phenylmethyl)thio]methyl]- is an organic compound with the molecular formula C14H14OS It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a phenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[(phenylmethyl)thio]methyl]- typically involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of phenol attacks the benzyl chloride, resulting in the formation of the desired product.

Reaction Conditions:

    Temperature: 60-80°C

    Solvent: Aqueous or organic solvent (e.g., ethanol)

    Catalyst: Base (e.g., sodium hydroxide)

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-[[(phenylmethyl)thio]methyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[(phenylmethyl)thio]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Phenol, 4-[[(phenylmethyl)thio]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-[[(phenylmethyl)thio]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the thioether group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(methylthio)-: Similar structure but with a methylthio group instead of a phenylmethylthio group.

    Phenol, 4-(ethylthio)-: Contains an ethylthio group.

    Phenol, 4-(propylthio)-: Contains a propylthio group.

Uniqueness

Phenol, 4-[[(phenylmethyl)thio]methyl]- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-(benzylsulfanylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSONAGXTXMCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549751
Record name 4-[(Benzylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54373-22-7
Record name 4-[(Benzylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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